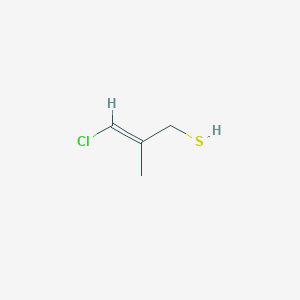

3-Chloro-2-methylprop-2-ene-1-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylprop-2-ene-1-thiol can be synthesized through the reaction of isobutene with liquid chlorine. The process involves the gasification of isobutene and liquid chlorine, which are then introduced into a reactor in appropriate proportions. The reaction is highly exothermic and requires strict control of the reaction contact time. The reaction mixture is then subjected to evaporation to remove the reaction heat, followed by absorption and condensation to separate hydrogen chloride as a by-product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The organic layer obtained after the reaction is distilled to achieve a purity of 95% to 98% .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom in 3-chloro-2-methylprop-2-ene-1-thiol undergoes nucleophilic substitution (SN2) due to its position adjacent to the electron-withdrawing double bond and sulfur atom. Key findings include:

Reaction Pathways and Products

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, 25°C | 2-Methylprop-2-ene-1-thiol | ~85% | |

| Methoxide (CH₃O⁻) | Methanol, reflux | Methyl ether derivative | 78% | |

| Amines (R-NH₂) | THF, 60°C | Thioether-amine adducts | 60–75% |

The reaction mechanism involves backside attack by the nucleophile, facilitated by the polarization of the C–Cl bond. Steric hindrance from the methyl group slightly reduces reaction rates compared to non-branched analogs .

Oxidation of the Thiol Group

The –SH group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:

Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| O₂ (air) | Ambient, pH 7 | Disulfide dimer | Spontaneous dimerization |

| H₂O₂ | Acidic, 25°C | Sulfonic acid | Complete oxidation in 2 hours |

| ClO₂ | Hexane/H₂O | Sulfonyl chloride | 70% yield at 1:3 thiol:ClO₂ ratio |

Theoretical studies on analogous thiols (e.g., 3-methyl-2-butenethiol) suggest that hydroxyl radicals (- OH) abstract hydrogen from the –SH group, forming thiyl radicals (RS- ) that dimerize or react further . For this compound, oxidation rates are enhanced by electron-withdrawing effects from the chlorine and double bond .

Electrophilic Addition to the Double Bond

The conjugated double bond participates in electrophilic addition reactions:

Example Reactions

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| HCl (gas) | CH₂Cl₂, 0°C | 2,3-Dichloro-2-methylpropane-1-thiol | Markovnikov addition |

| Br₂ | CCl₄, 25°C | Dibromide adduct | Anti-addition stereochemistry |

| H₂O (H⁺) | H₂SO₄, 60°C | Chlorohydrin derivative | Limited yield due to competing hydrolysis |

Density functional theory (DFT) calculations on similar systems indicate that the electron-deficient double bond favors electrophilic attack at the less substituted carbon, stabilized by resonance with the thiol group .

Radical-Mediated Reactions

The compound participates in radical chain reactions, particularly under UV light or initiators:

Key Processes

-

Thiyl Radical Formation : Abstraction of the thiol hydrogen by - OH or Cl- generates a thiyl radical (RS- ), which can:

-

Chlorine Radical Release : Homolytic cleavage of the C–Cl bond produces chlorine radicals (Cl- ), implicated in atmospheric degradation pathways .

Experimental studies on gas-phase reactions with OH radicals show rate constants of k=1.2×10−10cm3molecule−1s−1, comparable to aliphatic thiols .

Cyclization and Heterocycle Formation

Under photochemical conditions, the compound undergoes intramolecular cyclization:

Example Reaction

Photoinduced Chloroamination :

-

Reactants : N-(Allenyl)sulfonylamides

-

Conditions : [Ru(bpy)₃]²⁺ catalyst, blue LED, CH₃CN

The mechanism involves electron transfer from the excited photocatalyst to the substrate, generating a radical anion that triggers cyclization and chlorine transfer from N-chlorosuccinimide (NCS) .

Environmental and Atmospheric Reactions

In environmental contexts, the compound reacts with tropospheric oxidants:

| Reaction Partner | Products | Half-Life (Est.) |

|---|---|---|

| O₃ | SO₂, chlorinated carbonyls | 2–4 hours |

| NO₃- | Nitro derivatives | <1 hour |

| Sunlight (hv) | Cl- , thiyl radicals | – |

These pathways contribute to its short atmospheric lifetime and potential for secondary organic aerosol formation .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

- Chemical Intermediate :

- Polymerization Studies :

- Fumigant and Insecticide :

Toxicological Studies and Safety

Research indicates that this compound exhibits mutagenic properties and potential carcinogenic effects when administered to laboratory animals. Studies have shown that oral exposure can lead to tumors in rodent species, particularly affecting the forestomach . The National Toxicology Program classifies it as "reasonably anticipated to be a human carcinogen" based on animal studies .

Case Studies

- Fumigation Efficacy :

- Carcinogenicity Research :

Wirkmechanismus

The mechanism of action of 3-Chloro-2-methylprop-2-ene-1-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-2-methylpropene: Similar in structure but lacks the thiol group.

2-Chloro-2-methylpropane: Contains a chlorine atom but has a different carbon skeleton.

2-Methyl-2-propen-1-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

3-Chloro-2-methylprop-2-ene-1-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and applications.

Biologische Aktivität

3-Chloro-2-methylprop-2-ene-1-thiol, with the molecular formula C₄H₇ClS, is a synthetic organic compound classified under thiols. This compound exhibits significant biological activity, particularly in relation to its mutagenic and genotoxic properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Weight: 122.61 g/mol

- Physical State: Colorless to straw-colored liquid

- Solubility: Insoluble in water, soluble in organic solvents (e.g., acetone, chloroform)

- Volatility: High vapor pressure (~102 mm Hg at 20°C)

The biological activity of this compound is primarily attributed to its thiol group (-SH), which enhances its reactivity with biological macromolecules. This compound has been shown to interact with cellular components, leading to various mutagenic effects. The following mechanisms have been identified:

- Genotoxic Effects:

- Tissue Distribution:

- Carcinogenic Potential:

Case Studies

- Mutagenicity Testing:

- In Vivo Studies:

- Inhalation Studies:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-2-methylpropene | Chlorine on propene | Used mainly as an industrial chemical |

| Methallyl chloride | Chlorine on a branched alkene | Commonly used as an intermediate in organic synthesis |

| Isobutenyl chloride | Chlorine on isobutylene | Known for its use in polymer chemistry |

The presence of the thiol group in this compound distinguishes it from other chlorinated propenes, contributing to its unique biological reactivity and potential health risks.

Eigenschaften

IUPAC Name |

(E)-3-chloro-2-methylprop-2-ene-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQJFNSFBMQLRI-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Cl)/CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.